molecular formula C21H23ClN2O6 B6523224 methyl 2-amino-4-(3-chloro-4,5-dimethoxyphenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 883490-90-2

methyl 2-amino-4-(3-chloro-4,5-dimethoxyphenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B6523224
CAS No.: 883490-90-2
M. Wt: 434.9 g/mol
InChI Key: AJVRBXPRPZSZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-(3-chloro-4,5-dimethoxyphenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a polycyclic heteroaromatic compound featuring a pyrano[3,2-c]pyridine core. This structure is substituted with a 3-chloro-4,5-dimethoxyphenyl group at position 4, an ethyl group at position 6, a methyl group at position 7, and a methyl ester at position 2. Such derivatives are often synthesized via cyclocondensation reactions involving chloroacetyl chloride or similar reagents, as seen in related compounds .

Properties

IUPAC Name

methyl 2-amino-4-(3-chloro-4,5-dimethoxyphenyl)-6-ethyl-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O6/c1-6-24-10(2)7-13-16(20(24)25)15(17(19(23)30-13)21(26)29-5)11-8-12(22)18(28-4)14(9-11)27-3/h7-9,15H,6,23H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVRBXPRPZSZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C(=C3)Cl)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and synthetic features of this compound can be contextualized by comparing it to analogous pyrano[3,2-c]pyridine and pyrano[2,3-d]pyrimidine derivatives. Key differences lie in substituent patterns, synthetic yields, and physicochemical properties.

Key Findings:

Substituent Effects on Reactivity and Yield: The target compound’s synthesis likely follows a pathway similar to derivatives in and , where chloroacetyl chloride facilitates cyclization. Yields for analogous reactions range from 80–93% . Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring may enhance electrophilic reactivity during synthesis but could complicate purification due to increased lipophilicity .

Physicochemical Properties: The 3-chloro-4,5-dimethoxyphenyl group in the target compound likely increases molecular weight (~470.9 g/mol) compared to simpler phenyl derivatives (e.g., 375.8 g/mol in ). This substitution may reduce aqueous solubility but improve membrane permeability. Cyano-substituted analogs (e.g., 3s ) exhibit higher melting points (~170–171°C), suggesting stronger crystal packing due to hydrogen bonding from amino and cyano groups. The target compound’s ester group may lower its melting point relative to cyano derivatives.

Functional Group Impact: Ester vs. Cyano: The methyl ester at position 3 in the target compound enhances hydrolytic stability compared to cyano groups, which are more polar but prone to metabolic oxidation . Chloro vs.

Structural Diversity in Pyrano-Pyridine Cores: Derivatives fused with pyrazoles (e.g., 3s ) or pyrimidines (e.g., 3a ) exhibit distinct electronic profiles.

Research Implications and Gaps

  • Synthetic Optimization : The high yields of related compounds (e.g., 93% in ) suggest that the target compound’s synthesis could be similarly efficient, though experimental validation is needed.
  • Comparative studies with analogs like 3s and could elucidate structure-activity relationships.
  • Such analyses would clarify conformational preferences and intermolecular interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.